Peroxyoctanoic acid

Description

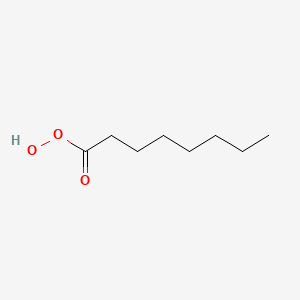

Structure

3D Structure

Properties

IUPAC Name |

octaneperoxoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-3-4-5-6-7-8(9)11-10/h10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXHBROPWMVEQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074618 | |

| Record name | Octaneperoxoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid | |

| Record name | Octaneperoxoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Peroxyoctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33734-57-5 | |

| Record name | Peroxyoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33734-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peroxyoctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033734575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octaneperoxoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octaneperoxoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEROXYOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1654TA1CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Peroxyoctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

31 - 32 °C | |

| Record name | Peroxyoctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Peroxyoctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of peroxyoctanoic acid, a medium-chain peroxycarboxylic acid noted for its antimicrobial properties. The document details its chemical and physical characteristics, a laboratory-scale synthesis protocol, and a visual representation of the synthetic workflow.

Properties of this compound

This compound, also known as percaprylic acid or peroctanoic acid, possesses a range of chemical and physical properties relevant to its applications.[1] A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O₃ | [2] |

| Molecular Weight | 160.21 g/mol | [2] |

| CAS Registry Number | 33734-57-5 | [1] |

| Appearance | Liquid or Solid | [2] |

| Melting Point | Not definitively reported | |

| Water Solubility | 1719 mg/L @ 25 °C (estimated) | |

| XLogP3 | 2.9 | [2] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 7 |

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of octanoic acid. The following experimental protocol is adapted from established methods for the preparation of peroxycarboxylic acids.[1][3]

Experimental Protocol: Synthesis of this compound

This protocol describes the in-situ preparation of a this compound composition.

Materials:

-

Octanoic Acid (1 to 10% by weight)

-

Oxidizing Agent (e.g., Hydrogen Peroxide, 2 to 30% by weight)

-

Vehicle (e.g., Water, 0.001 to 90% by weight)

-

Inorganic Acid or Sulfonic Acid (e.g., Methanesulfonic Acid, 15 to 35% by weight) as a catalyst

-

Solubilizer (e.g., Polyalkylene oxide, 1 to 80% by weight) to ensure the solubility of peroxyoctanoic and octanoic acid.[1]

-

Stabilizing Agent (optional, e.g., phosphonate (B1237965) sequestrant)[1]

Procedure:

-

In a suitable reaction vessel, combine the vehicle (water), the solubilizer, and the inorganic or sulfonic acid catalyst.

-

To this mixture, add the octanoic acid.

-

Slowly add the oxidizing agent (hydrogen peroxide) to the reaction mixture while maintaining controlled temperature conditions, as the reaction can be exothermic.

-

Allow the reaction to proceed for approximately 24 hours. This duration is reported to convert 20% or more of the initial octanoic acid into this compound.[1][3]

-

The resulting product is an equilibrium mixture containing this compound, unreacted octanoic acid, the oxidizing agent, water, and the catalyst.

-

The concentration of this compound can be determined by titration.[1]

Safety Precautions:

-

Peroxycarboxylic acids are strong oxidizing agents and can be corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Care should be taken when handling concentrated hydrogen peroxide and strong acids.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

While this compound is known for its potent antimicrobial activity against a broad spectrum of microorganisms, including bacteria, yeasts, and molds, specific details regarding its interaction with cellular signaling pathways are not extensively documented in publicly available literature.[4] Its antimicrobial action is generally attributed to its strong oxidizing potential, which leads to the disruption of cell membranes and the denaturation of essential proteins and enzymes in microorganisms.

It is important to distinguish this compound from perfluorooctanoic acid (PFOA). While structurally related, PFOA is a persistent environmental contaminant with well-documented interactions with various signaling pathways, including the activation of peroxisome proliferator-activated receptors (PPARs).[5] However, this information should not be extrapolated to this compound without specific supporting research. The biological effects and potential signaling pathway interactions of this compound in mammalian systems remain an area for further investigation.

References

- 1. data.epo.org [data.epo.org]

- 2. This compound | C8H16O3 | CID 10313247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ES2673068T3 - Method for providing this compound compositions - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Perfluorooctanoic acid (PFOA) affects distinct molecular signalling pathways in human primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Peroxyoctanoic Acid: Chemical Properties, Synthesis, and Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxyoctanoic acid (POOA), a member of the peroxycarboxylic acid family, is a potent antimicrobial agent with significant potential in various applications, including the pharmaceutical and healthcare sectors. This technical guide provides a comprehensive overview of the chemical structure, CAS number, synthesis, and quantitative analysis of this compound. It further delves into its antimicrobial properties, mechanism of action, and includes detailed experimental protocols and data presented for easy interpretation.

Chemical Structure and Identification

This compound is an organic peroxide characterized by an eight-carbon aliphatic chain. The presence of the peroxycarboxyl functional group (-C(O)OOH) imparts its strong oxidizing and antimicrobial properties.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| CAS Number | 33734-57-5 |

| Molecular Formula | C8H16O3 |

| IUPAC Name | Octaneperoxoic acid |

| SMILES | CCCCCCCC(=O)OO |

| Molecular Weight | 160.21 g/mol |

Synthesis of this compound

This compound can be synthesized through the reaction of octanoic acid with an oxidizing agent, typically hydrogen peroxide, in the presence of an acid catalyst. The following protocol is a general guideline for its laboratory-scale synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

Octanoic acid

-

Hydrogen peroxide (e.g., 30-50% solution)

-

Strong acid catalyst (e.g., sulfuric acid, methanesulfonic acid)

-

Solubilizer (e.g., secondary alkane sulfonate) - optional, for higher conversion rates

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Separatory funnel

Procedure:

-

In a reaction flask, combine octanoic acid and a solubilizer (if used).

-

Cool the mixture in an ice bath to maintain a low temperature during the reaction.

-

Slowly add the hydrogen peroxide solution to the mixture while stirring continuously.

-

Carefully add the acid catalyst dropwise to the reaction mixture, ensuring the temperature remains controlled.

-

Continue stirring the mixture for a specified period (e.g., up to 24 hours) to allow for the conversion of octanoic acid to this compound.[1]

-

After the reaction is complete, the this compound can be extracted using a suitable organic solvent in a separatory funnel.

-

The organic layer containing the this compound should be washed with brine and dried over an anhydrous salt (e.g., sodium sulfate).

-

The solvent can then be removed under reduced pressure to yield the this compound product.

Logical Workflow for this compound Synthesis:

Caption: A logical workflow diagram for the synthesis of this compound.

Quantitative Analysis

The concentration of this compound in a solution can be determined using redox titration methods. The following protocol is adapted from established methods for peroxyacid quantification.

Experimental Protocol: Titration of this compound

This method involves a two-step titration to differentiate between hydrogen peroxide and this compound.

Materials:

-

Sample containing this compound

-

Ceric sulfate (B86663) solution (standardized)

-

Sodium thiosulfate (B1220275) solution (standardized)

-

Potassium iodide solution

-

Starch indicator solution

-

Sulfuric acid

-

Ferroin (B110374) indicator

-

Burettes

-

Erlenmeyer flasks

-

Ice

Procedure:

Step 1: Determination of Hydrogen Peroxide

-

To an Erlenmeyer flask, add a known volume of the sample, deionized water, and a few drops of ferroin indicator.

-

Place the flask in an ice bath to cool the solution.

-

Titrate the solution with a standardized ceric sulfate solution until the color changes from pink to a pale blue, indicating the endpoint.

-

Record the volume of ceric sulfate solution used. This volume corresponds to the amount of hydrogen peroxide in the sample.

Step 2: Determination of this compound

-

To the same flask from Step 1, add a potassium iodide solution. The peroxyacid will react with the iodide to liberate iodine, turning the solution a brownish color.

-

Titrate the liberated iodine with a standardized sodium thiosulfate solution.

-

As the titration proceeds, the brown color will fade. When it becomes a pale yellow, add a few drops of starch indicator solution, which will turn the solution a deep blue-black.

-

Continue the titration with sodium thiosulfate until the blue-black color disappears, indicating the endpoint.

-

Record the volume of sodium thiosulfate solution used. This volume corresponds to the amount of this compound in the sample.

Experimental Workflow for Quantitative Analysis:

Caption: Workflow for the quantitative analysis of this compound via titration.

Antimicrobial Activity and Mechanism of Action

This compound exhibits broad-spectrum antimicrobial activity against a variety of microorganisms, including bacteria and fungi. Its mechanism of action is primarily attributed to its strong oxidizing potential.

Mechanism of Action

The primary mode of antimicrobial action for peroxyacids like this compound is the oxidation of cellular components. It is believed that the peroxyacid disrupts the cell membrane of microorganisms by oxidizing lipids and proteins. This leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

Signaling Pathway of Peroxyacid-Induced Cell Death:

Caption: Proposed mechanism of action of this compound on a bacterial cell.

Antimicrobial Efficacy Data

Studies have demonstrated the potent bactericidal properties of this compound. For instance, compositions containing in-situ generated this compound have shown significant reductions in bacterial populations.

Table 1: Conversion of Octanoic Acid to this compound

| Time (hours) | Conversion of Octanoic Acid to this compound (%) |

| ≤ 24 | ≥ 20[1] |

| ≤ 24 | ≥ 25[1] |

| ≤ 24 | ≥ 30[1] |

| ≤ 24 | ≥ 35[1] |

| ≤ 24 | ≥ 40[1] |

Table 2: Antimicrobial Efficacy of a this compound Composition against Staphylococcus aureus

| Concentration of this compound (ppm) | Contact Time (seconds) | Log Reduction |

| 60 | 30 | ~5 |

Table 3: Antimicrobial Efficacy of a this compound Composition against Escherichia coli

| Concentration of this compound (ppm) | Contact Time (seconds) | Log Reduction |

| 60 | 30 | >5.9 |

Stability

The stability of peroxyacid solutions is a critical factor for their application. While specific stability data for pure this compound is limited in publicly available literature, general principles for peroxyacid stability apply. Solutions are typically more stable at lower temperatures and in the absence of impurities such as heavy metal ions. Acidic conditions generally favor the stability of both hydrogen peroxide and the peroxyacid.

Conclusion

This compound is a powerful antimicrobial agent with a clear chemical structure and well-defined properties. The synthesis and quantification methods outlined in this guide provide a foundation for researchers and drug development professionals to work with this compound. The potent and broad-spectrum antimicrobial activity, driven by its oxidative mechanism, makes it a compelling candidate for further investigation and development in various antimicrobial applications. Further research into its specific effects on microbial signaling pathways and comprehensive stability studies will be invaluable for its translation into clinical and industrial settings.

References

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Peroxyoctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal decomposition of peroxyoctanoic acid is limited in publicly available literature. The following guide is based on established principles of peroxide chemistry and data from analogous compounds, primarily peracetic acid and general studies on aliphatic peroxy acids.

Executive Summary

This compound, a member of the peroxycarboxylic acid family, is utilized in various industries for its potent antimicrobial properties. Understanding its thermal stability and decomposition mechanism is crucial for ensuring its safe handling, storage, and application, particularly in contexts such as drug development and sterilization processes where thermal stress may be a factor. This guide provides a detailed overview of the presumed thermal decomposition mechanism of this compound, supported by data from analogous compounds. The primary pathway for thermal decomposition is initiated by the homolytic cleavage of the weak oxygen-oxygen bond, leading to the formation of highly reactive free radicals. These radicals can then participate in a series of secondary reactions, influencing the overall product distribution and reaction kinetics.

Core Decomposition Mechanism: A Free Radical Pathway

The thermal decomposition of this compound is believed to proceed through a free radical chain reaction mechanism, initiated by the homolysis of the peroxide bond (O-O). This is the weakest bond in the molecule and is therefore the most susceptible to cleavage upon heating.

The primary initiation step involves the breaking of the O-O bond to yield a heptanoyloxyl radical and a hydroxyl radical.

Initiation: CH₃(CH₂)₆C(O)OOH → CH₃(CH₂)₆C(O)O• + •OH

Following initiation, the highly reactive radicals can undergo a variety of propagation and termination steps. The heptanoyloxyl radical is unstable and can decarboxylate to form a heptyl radical and carbon dioxide.

Propagation:

-

CH₃(CH₂)₆C(O)O• → CH₃(CH₂)₆• + CO₂

-

The generated radicals (hydroxyl and heptyl) can then abstract a hydrogen atom from another this compound molecule, propagating the chain reaction.

-

CH₃(CH₂)₆C(O)OOH + •OH → CH₃(CH₂)₆C(O)OO• + H₂O

-

CH₃(CH₂)₆C(O)OOH + CH₃(CH₂)₆• → CH₃(CH₂)₆C(O)OO• + CH₃(CH₂)₇

-

Termination: The chain reaction is terminated by the combination of two radicals.

-

2 CH₃(CH₂)₆• → CH₃(CH₂)₁₂CH₃ (Dodecane)

-

CH₃(CH₂)₆• + •OH → CH₃(CH₂)₆OH (Heptanol)

A study on the thermal decomposition of aliphatic peroxy acids (C8 to C16) indicated that the length of the carbon chain does not significantly affect the thermal stability of the peroxide group[1]. The primary reaction is the homolysis of the peroxide bond, followed by induced chain degradation[1].

Quantitative Data (Analogous Compounds)

| Compound | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |

| Peracetic Acid | 25 | 1.71 x 10⁻³ h⁻¹ | 66.20 | [2] |

| Peracetic Acid | 35 | - | 66.20 | [2] |

| Peracetic Acid | 40 | - | 66.20 | [2] |

| Peracetic Acid | 45 | 9.64 x 10⁻³ h⁻¹ | 66.20 | [2] |

| Peracetic Acid | 25 (pH 3.11) | 2.08 x 10⁻³ h⁻¹ | 58.36 | [4][5] |

| Peracetic Acid | 45 (pH 3.11) | 9.44 x 10⁻³ h⁻¹ | 58.36 | [4][5] |

| Peracetic Acid | 25 (pH 5.0) | 2.61 x 10⁻³ h⁻¹ | 72.89 | [4][5] |

| Peracetic Acid | 45 (pH 5.0) | 16.69 x 10⁻³ h⁻¹ | 72.89 | [4][5] |

| Peracetic Acid | 25 (pH 7.0) | 7.50 x 10⁻³ h⁻¹ | - | [4][5] |

| Peracetic Acid | 45 (pH 7.0) | 47.63 x 10⁻³ h⁻¹ | - | [4][5] |

Note: The rate of decomposition of peroxy acids is also influenced by factors such as pH and the presence of impurities, particularly transition metals, which can catalyze the decomposition.

Experimental Protocols

The study of the thermal decomposition of this compound would involve a combination of techniques to determine the kinetics, thermodynamics, and products of the reaction.

-

Objective: To determine the thermal stability, onset of decomposition temperature, and heat of decomposition.

-

Methodology:

-

A small, precisely weighed sample of this compound is placed in an aluminum or copper pan.

-

The sample is heated in a DSC/TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 5, 10, 15 °C/min).

-

The DSC measures the heat flow to or from the sample relative to a reference, identifying exothermic or endothermic events. The TGA measures the change in mass of the sample as a function of temperature.

-

The onset temperature of the exothermic peak in the DSC thermogram indicates the start of decomposition. The area under the peak corresponds to the heat of decomposition. The TGA curve shows the mass loss associated with the formation of volatile products.

-

Kinetic parameters like activation energy can be calculated from DSC data obtained at different heating rates using methods such as the Kissinger or Ozawa-Flynn-Wall method.

-

-

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

-

Methodology:

-

A solution of this compound in a suitable solvent is heated in a sealed vial at a specific temperature for a defined period.

-

The headspace of the vial or a liquid aliquot is injected into a GC-MS system.

-

The gas chromatograph separates the different components of the product mixture based on their boiling points and affinity for the stationary phase of the column.

-

The mass spectrometer then ionizes and fragments the separated components, producing a unique mass spectrum for each compound.

-

The mass spectra are compared to a library of known spectra to identify the decomposition products.

-

-

Objective: To detect and identify the free radical intermediates formed during thermal decomposition.

-

Methodology:

-

This compound is heated in a solvent within the ESR spectrometer's resonant cavity.

-

Due to the short lifetime of many free radicals, a spin-trapping agent (e.g., DMPO, PBN) is often added. The spin trap reacts with the transient radicals to form more stable radical adducts.

-

The ESR spectrometer detects the absorption of microwave radiation by the unpaired electrons of the radical adducts in a magnetic field.

-

The resulting ESR spectrum, characterized by its g-value and hyperfine splitting pattern, provides information about the structure of the trapped radical, allowing for its identification.

-

Conclusion

While specific research on the thermal decomposition of this compound is not abundant, a robust mechanistic framework can be inferred from the well-studied behavior of other aliphatic peroxy acids. The core of the decomposition process is the homolytic cleavage of the O-O bond, initiating a cascade of free radical reactions. For professionals in research and drug development, it is imperative to recognize the potential for thermally induced decomposition and to handle this compound with appropriate precautions, especially when heat is applied. The experimental protocols outlined provide a comprehensive approach to further elucidate the specific kinetics and product profiles for the thermal degradation of this compound, which would be invaluable for refining safety protocols and application parameters.

References

Solubility of Peroxyoctanoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of peroxyoctanoic acid in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility, predictive assessments based on the solubility of its parent compound, octanoic acid, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound (C₈H₁₆O₃), also known as peroxycaprylic acid, is a medium-chain peroxycarboxylic acid. Its structure, featuring an eight-carbon alkyl chain and a peroxycarboxyl group, gives it both lipophilic and hydrophilic properties. This amphiphilic nature influences its solubility in various media and is relevant to its applications in organic synthesis, as an antimicrobial agent, and in drug development processes where it may be used as a reagent or an intermediate. Understanding its solubility is critical for reaction kinetics, purification, formulation, and ensuring safety, as peroxy compounds can be reactive.

Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in a wide range of organic solvents. However, qualitative inferences can be drawn from patents describing its synthesis and applications, as well as from the well-documented solubility of its parent carboxylic acid, octanoic acid.

Qualitative Solubility of this compound

Based on patent literature describing the synthesis of peroxycarboxylic acids, where organic solvents are employed to facilitate the reaction and extraction of the product, a qualitative assessment of this compound's solubility can be made. These processes often utilize water-immiscible solvents, suggesting good solubility of the peroxy acid in these media.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The non-polar aromatic ring and the alkyl chain of this compound favor interaction. Mentioned as suitable solvents in synthesis patents. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents can accommodate both the polar peroxycarboxyl group and the non-polar alkyl chain. Methylene chloride is cited as a preferred solvent for diperoxycarboxylic acids. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are effective solvents for a wide range of organic compounds, including those with moderate polarity. |

| Alcohols | Ethanol, Methanol | Soluble | The hydroxyl group of alcohols can hydrogen bond with the peroxycarboxyl group, while the alkyl portion interacts with the carbon chain of this compound. |

| Ketones | Acetone (B3395972) | Soluble | The polar carbonyl group of acetone can interact with the peroxycarboxyl group. |

| Non-polar Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Soluble | The long alkyl chain of this compound promotes solubility in non-polar solvents. |

| Water | Slightly Soluble | Estimated water solubility is around 1.45-1.72 g/L. The polar peroxycarboxyl group allows for limited solubility in water.[1] |

Quantitative Solubility of Octanoic Acid (as a proxy)

The solubility of octanoic acid, the parent carboxylic acid of this compound, is well-documented and can serve as a useful reference point for predicting the behavior of its peroxy derivative in organic solvents. The primary difference is the additional oxygen atom in the peroxy group, which may slightly increase polarity.

| Solvent | Solubility of Octanoic Acid | Temperature (°C) |

| Ethanol | Miscible | 25 |

| Chloroform | Miscible | 25 |

| Diethyl Ether | Freely Soluble | 20 |

| Carbon Disulfide | Freely Soluble | 20 |

| Petroleum Ether | Freely Soluble | 20 |

| Glacial Acetic Acid | Freely Soluble | 20 |

| Acetonitrile | Miscible | 25 |

| Water | 0.068 g / 100 g | 20 |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of this compound solubility and its quantification.

General Experimental Protocol for Solubility Determination

This protocol outlines a standard method for determining the solubility of a solid compound, like this compound at room temperature, in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with a water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm, solvent-compatible)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Apparatus for titration (burette, flasks, etc.) or other quantitative analytical instrumentation (e.g., HPLC)

Procedure:

-

Equilibrium Saturation:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

-

-

Sample Collection and Preparation:

-

Allow the mixture to settle for a predetermined time (e.g., 2 hours) at the constant temperature to allow the excess solid to precipitate.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

-

Determine the weight of the collected filtrate and then dilute it to a known volume with the same solvent.

-

-

Quantification:

-

The concentration of this compound in the diluted sample is then determined using a suitable analytical method, such as iodometric titration (see Protocol 3.2).

-

-

Calculation of Solubility:

-

The solubility is calculated from the determined concentration, taking into account the dilution factor. The results can be expressed in various units, such as g/100 mL, mol/L, or mg/mL.

-

Protocol for Quantification by Iodometric Titration

This method is a standard procedure for determining the concentration of peroxy acids.[2][3][4]

Principle: this compound oxidizes iodide ions (I⁻) to iodine (I₂) in an acidic solution. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator.

Reagents:

-

Saturated potassium iodide (KI) solution

-

Glacial acetic acid

-

Standardized sodium thiosulfate solution (e.g., 0.1 N)

-

Starch indicator solution (1%)

-

Deionized water

Procedure:

-

Sample Preparation:

-

An accurately measured aliquot of the diluted saturated solution of this compound is placed in an Erlenmeyer flask.

-

-

Reaction:

-

Add a sufficient volume of glacial acetic acid to the flask.

-

Add an excess of saturated potassium iodide solution. Swirl the flask and allow the reaction to proceed in the dark for approximately 5-10 minutes. The solution will turn a yellow-brown color due to the formation of iodine.

-

-

Titration:

-

Dilute the reaction mixture with deionized water.

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale straw color.

-

Add a few drops of the starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration dropwise with the sodium thiosulfate solution until the blue color disappears, indicating the endpoint.

-

-

Calculation:

-

The concentration of this compound in the original sample can be calculated using the following stoichiometry: 2 Na₂S₂O₃ + I₂ → Na₂S₄O₆ + 2 NaI RCO₃H + 2 HI → RCO₂H + I₂ + H₂O Therefore, 1 mole of this compound is equivalent to 2 moles of sodium thiosulfate.

-

Visualization of a Relevant Workflow

While no signaling pathways are directly associated with the solubility of this compound, its synthesis is intrinsically linked to the use of organic solvents, a choice often dictated by the solubility of the reactants and the peroxy acid product. The following diagram illustrates a general workflow for the synthesis of peroxycarboxylic acids.

References

Peroxyoctanoic Acid: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Peroxyoctanoic acid (POOA), a member of the peroxycarboxylic acid family, is a powerful oxidizing agent with applications in various fields, including as an antimicrobial and sanitizing agent. Understanding its stability and proper storage conditions is critical for ensuring its efficacy, safety, and the integrity of research and development activities. This technical guide provides an in-depth overview of the stability of this compound, recommended storage conditions, and methodologies for its handling and analysis.

Stability Profile of this compound

The stability of this compound is influenced by several factors, including temperature, pH, and the presence of impurities or stabilizers. While this compound is commercially available, it is often sold in equilibrium solutions containing octanoic acid, hydrogen peroxide, and water.

Factors Affecting Stability

-

Temperature: Elevated temperatures accelerate the decomposition of this compound. It is recommended to store this product at temperatures where the bulk liquid will not exceed 30°C (86°F).[1][2] One study demonstrated that this compound in a mixed peracid composition underwent significant degradation at 60°C over 7 days, with degradation rates of 20%, 23%, and 54% observed in three different samples.

-

pH: The stability of peroxycarboxylic acids is pH-dependent. While specific data for this compound is limited, studies on the closely related peracetic acid show that its spontaneous decomposition reaches a maximum at pH 8.2. Both hydrolysis and metal ion-catalyzed decomposition of peracetic acid increase as the pH increases. At a pH of 10.5 and higher, hydrolysis becomes the dominant degradation pathway in the absence of metal ions.

-

Incompatible Materials: Contact with certain materials can catalyze the decomposition of this compound. These include strong reducing agents, soft metals, and bases (unless the product is diluted to less than 1000 ppm).[1] It is also incompatible with acids, organic materials, and salts of metals.[2]

-

Stabilizers: To counteract decomposition, commercial formulations of peroxycarboxylic acids often contain stabilizers.[3] Common stabilizers include phosphonates, such as 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), and sequestrants that chelate metal ions which can catalyze decomposition.[4]

Decomposition Products

The decomposition of this compound is an exothermic process.[5] In the presence of water, it readily hydrolyzes and breaks down into hydrogen peroxide and octanoic acid. Hydrogen peroxide further degrades into oxygen and water.[6] Thermal decomposition can generate corrosive vapors, acetic acid, and oxygen, which supports combustion.[2]

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of this compound and the related, well-studied peracetic acid.

Table 1: Stability of this compound

| Parameter | Condition | Observation | Source |

| Temperature | 60°C | 20-54% degradation after 7 days in a mixed peracid composition. | |

| General Storage | Recommended | Stable under recommended storage conditions. | [2] |

Table 2: Stability of Peracetic Acid (as a proxy)

| Parameter | Condition | Observation | Source |

| Temperature | 25°C | Decomposition rate constant: 1.71 x 10⁻³ h⁻¹ | |

| Temperature | 35°C | Decomposition rate constant: Not specified | |

| Temperature | 40°C | Decomposition rate constant: Not specified | |

| Temperature | 45°C | Decomposition rate constant: 9.64 x 10⁻³ h⁻¹ (concentration halved in 72 hours) | |

| pH | 8.2 | Maximum spontaneous decomposition. | |

| pH | >10.5 | Hydrolysis is the dominant decomposition pathway (with metal ion stabilizer). |

Recommended Storage and Handling

Proper storage and handling are paramount to maintain the stability of this compound and ensure the safety of personnel.

Table 3: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Citation |

| Temperature | Store at temperatures not exceeding 30°C (86°F). Keep cool. A recommended storage temperature is 2-8°C. | [1][2][7] |

| Light | Protect from direct sunlight. | [1][2][7] |

| Ventilation | Store in a cool, dry, well-ventilated place. | [1][7] |

| Container | Keep in the original, tightly closed container. Containers which are opened must be carefully resealed and kept upright. Use a corrosive resistant container with a resistant inner liner. Do not use metal containers. | [1][2][7] |

| Segregation | Store away from incompatible materials such as strong reducing agents, soft metals, heat, bases, acids, and combustible materials. | [1][2][7] |

| General | Store locked up. Do not contaminate water, food, or feed. Do not return the product to the original storage container due to the risk of decomposition. | [1][2][7] |

Experimental Protocols

General Protocol for Accelerated Stability Study

Objective: To determine the stability of a this compound formulation under accelerated temperature conditions.

Materials:

-

This compound solution

-

Temperature-controlled oven or incubator

-

Inert, sealed containers (e.g., glass with PTFE-lined caps)

-

Reagents for iodometric titration (e.g., potassium iodide, standardized sodium thiosulfate (B1220275) solution, starch indicator, sulfuric acid)

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Sample Preparation: Aliquot the this compound solution into multiple, identical inert containers. Seal the containers tightly.

-

Initial Analysis (Time 0): Determine the initial concentration of this compound in a subset of the samples using a validated analytical method, such as iodometric titration.

-

Incubation: Place the remaining sealed containers in a temperature-controlled oven set to the desired accelerated temperature (e.g., 40°C or 50°C).

-

Time Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a set of containers from the oven.

-

Equilibration: Allow the containers to cool to room temperature.

-

Concentration Determination: Unseal the containers and determine the concentration of this compound in each sample using the same analytical method as in the initial analysis.

-

Data Analysis: Plot the concentration of this compound as a function of time at the elevated temperature. Calculate the degradation rate and estimate the shelf life at recommended storage conditions using appropriate kinetic models (e.g., Arrhenius equation).

Visualizations

Logical Relationship of Storage and Stability

Caption: Factors influencing the stability of this compound.

Decomposition Pathway of this compound

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 3. snowpure.com [snowpure.com]

- 4. aidic.it [aidic.it]

- 5. data.epo.org [data.epo.org]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the History and Discovery of Peroxycarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxycarboxylic acids, a class of organic compounds characterized by the -C(O)OOH functional group, have played a pivotal role in the advancement of synthetic organic chemistry. Their potent oxidizing properties, discovered over a century ago, have led to the development of fundamental reactions that remain indispensable in modern chemical synthesis, including applications in drug development and materials science. This technical guide provides an in-depth exploration of the history and discovery of peroxycarboxylic acids, detailing the seminal experiments, key scientific figures, and the evolution of our understanding of these reactive yet invaluable reagents. The document includes detailed experimental protocols from foundational publications, quantitative data on the synthesis and stability of early peroxy acids, and a discussion of the historical context of their handling and analysis.

Introduction: The Dawn of Peroxy-Based Oxidants

The late 19th and early 20th centuries were a period of profound discovery in organic chemistry. As the understanding of molecular structure grew, so did the desire for new reagents and reactions to manipulate and transform organic molecules. The discovery of hydrogen peroxide by Louis Jacques Thénard in 1818 laid the groundwork for the exploration of peroxy compounds as powerful oxidants. However, it was the subsequent development of organic and inorganic peroxy acids that unlocked a new realm of synthetic possibilities. These reagents offered a unique mode of oxygen-atom transfer, enabling transformations that were previously challenging or impossible. This guide delves into the historical journey of peroxycarboxylic acids, from their initial synthesis to the elucidation of their reactivity in two of organic chemistry's most important name reactions.

The Pioneering Synthesis of Peroxy Acids

The earliest forays into the world of peroxy acids were marked by ingenuity and a degree of peril, given the inherent instability of these compounds.

Caro's Acid: An Inorganic Precursor

In 1898, the German chemist Heinrich Caro reported the synthesis of a powerful new oxidizing agent by the reaction of concentrated sulfuric acid with hydrogen peroxide.[1] This substance, which came to be known as Caro's acid (peroxymonosulfuric acid, H₂SO₅), was not a peroxycarboxylic acid itself but an inorganic peroxy acid. Its discovery was a critical stepping stone, providing a potent and accessible oxidant that would soon be employed in the discovery of key organic reactions.

Experimental Protocol: Synthesis of Caro's Acid (Historical)

Caution: This protocol is for historical informational purposes only. The handling of concentrated acids and peroxides is extremely hazardous and should only be performed by trained professionals with appropriate safety measures.

A small quantity of Caro's acid for laboratory use could be prepared by the slow addition of concentrated hydrogen peroxide to concentrated sulfuric acid in a glass container submerged in an ice bath to manage the exothermic reaction.[1] The resulting mixture contained peroxymonosulfuric acid in equilibrium with sulfuric acid, hydrogen peroxide, and water.

Early Synthesis of Peroxycarboxylic Acids

Building on the understanding of peroxy compounds, chemists began to explore the synthesis of their organic, carboxylic acid-derived counterparts.

One of the earliest methods for preparing an aromatic peroxycarboxylic acid involved the reaction of benzoyl peroxide with sodium methoxide (B1231860), followed by acidification.[2][3] This two-step process provided a route to peroxybenzoic acid, which would become a key reagent in early oxidation studies.

Experimental Protocol: Synthesis of Peroxybenzoic Acid from Benzoyl Peroxide (Historical)

Caution: This protocol is for historical informational purposes only. Organic peroxides can be explosive and should be handled with extreme care.

A solution of benzoyl peroxide in a suitable solvent such as chloroform (B151607) was treated with a solution of sodium methoxide in methanol (B129727) at low temperatures.[4] This reaction yielded sodium perbenzoate and methyl benzoate. The aqueous layer containing the sodium perbenzoate was then carefully acidified with a cold acid, such as sulfuric acid, to liberate the free peroxybenzoic acid, which was subsequently extracted into an organic solvent.[3]

In 1910, J. d'Ans and W. Friederich described the preparation of peroxyacetic acid. Their work provided a practical method for synthesizing this important aliphatic peroxy acid, which would find widespread use as an oxidant.

Landmark Discoveries: The Baeyer-Villiger Oxidation and Prilezhaev Epoxidation

The true synthetic utility of peroxycarboxylic acids was unveiled through the discovery of two cornerstone reactions in organic chemistry.

The Baeyer-Villiger Oxidation (1899)

In 1899, Adolf von Baeyer and Victor Villiger published their groundbreaking work on the reaction of ketones with Caro's acid.[5] They observed that cyclic ketones were transformed into lactones, representing a novel carbon-carbon bond cleavage and oxygen insertion. This reaction, now known as the Baeyer-Villiger oxidation, was a landmark discovery that demonstrated the unique reactivity of peroxy acids.[6] Their initial experiments with camphor (B46023) and menthone yielded the corresponding lactones, albeit in modest yields of around 50%.[7]

Experimental Protocol: The Original Baeyer-Villiger Oxidation of Menthone (Translated and Adapted from Baeyer and Villiger, 1899)

Caution: This protocol is for historical informational purposes only. The handling of strong oxidants and the reaction products requires appropriate safety precautions.

To a solution of menthone in a suitable solvent, a freshly prepared solution of Caro's acid (peroxymonosulfuric acid) was added portion-wise while maintaining a low temperature with an ice bath. The reaction mixture was stirred for a period of time, after which the product was isolated by extraction and subsequent purification. The resulting lactone was characterized by its physical and chemical properties.

The Prilezhaev Epoxidation (1909)

A decade after the Baeyer-Villiger discovery, Russian chemist Nikolai Prilezhaev (also spelled Prileschajew) reported that alkenes react with peroxycarboxylic acids to form epoxides.[8] This reaction, now known as the Prilezhaev epoxidation, provided a general and reliable method for the synthesis of these valuable three-membered rings. The reaction was noted for its stereospecificity and generally good yields, typically in the range of 60-80%.[1][9]

Experimental Protocol: The Original Prilezhaev Epoxidation (Translated and Adapted from Prilezhaev, 1909)

Caution: This protocol is for historical informational purposes only. The handling of peroxy acids and the reaction products requires appropriate safety precautions.

An alkene was dissolved in an inert solvent, such as chloroform or ether. To this solution, a solution of a peroxycarboxylic acid (e.g., peroxybenzoic acid) in the same solvent was added gradually, while maintaining the reaction at or below room temperature. The progress of the reaction was monitored, and upon completion, the carboxylic acid byproduct was removed by washing with a basic solution. The epoxide product was then isolated by distillation or crystallization.

Quantitative Data from Early Discoveries

The following tables summarize quantitative data extracted from early publications on the synthesis and reactivity of peroxycarboxylic acids.

Table 1: Early Synthesis of Peroxycarboxylic Acids

| Peroxycarboxylic Acid | Precursor(s) | Reagent(s) | Reported Yield | Reference |

| Peroxymonosulfuric Acid | Sulfuric Acid, Hydrogen Peroxide | - | Not isolated in pure form | Caro, 1898 |

| Peroxybenzoic Acid | Benzoyl Peroxide | Sodium Methoxide, Acid | ~85% | Braun, 1928[10] |

| Peroxyacetic Acid | Acetic Anhydride, Hydrogen Peroxide | - | Not specified | d'Ans & Friederich, 1910 |

Table 2: Early Examples of the Baeyer-Villiger Oxidation

| Ketone | Peroxy Acid | Product | Reported Yield | Reference |

| Menthone | Caro's Acid | Menthone Lactone | ~50% | Baeyer & Villiger, 1899[7] |

| Camphor | Caro's Acid | Camphor Lactone | ~50% | Baeyer & Villiger, 1899[7] |

Table 3: Early Examples of the Prilezhaev Epoxidation

| Alkene | Peroxy Acid | Product | Reported Yield | Reference |

| Various Alkenes | Peroxybenzoic Acid | Corresponding Epoxides | 60-80% | Prilezhaev, 1909[1][9] |

Stability and Handling of Early Peroxycarboxylic Acids

From their inception, the utility of peroxycarboxylic acids was tempered by their inherent instability and potential for explosive decomposition. Short-chain peroxycarboxylic acids are known to be explosive when pure or in high concentrations.[7] Early researchers had to contend with these hazards without the benefit of modern safety equipment and protocols.

Historical accounts and early laboratory manuals emphasize the need for low-temperature storage and careful handling to prevent decomposition, which can be catalyzed by impurities, heat, and light. The preparation of these reagents was often performed in situ or for immediate use to minimize the risks associated with their storage.

Early Analytical Methods

The quantitative analysis of peroxycarboxylic acid solutions in the early 20th century relied predominantly on titration methods. Iodometric titration was a common technique, where the peroxy acid oxidizes iodide ions to iodine, which is then titrated with a standard solution of sodium thiosulfate.[4][10] A challenge in these analyses was the frequent presence of unreacted hydrogen peroxide, which could interfere with the titration. Methods were developed to selectively determine the peroxy acid in the presence of hydrogen peroxide, for instance, by titration with ceric sulfate (B86663) or potassium permanganate (B83412) to quantify the hydrogen peroxide before the iodometric titration of the peroxy acid.[11][12]

Conclusion

The discovery and early development of peroxycarboxylic acids represent a pivotal chapter in the history of organic chemistry. The pioneering work of chemists like Caro, Baeyer, Villiger, and Prilezhaev laid the foundation for a new era of oxidative synthesis. Their investigations into the preparation and reactivity of these powerful reagents led to the establishment of the Baeyer-Villiger oxidation and the Prilezhaev epoxidation, reactions that continue to be of fundamental importance in academic research and industrial applications, including the synthesis of complex pharmaceuticals. This guide has provided a glimpse into the historical context of these discoveries, highlighting the experimental ingenuity and perseverance of the scientists who first harnessed the synthetic potential of peroxycarboxylic acids.

References

- 1. Peroxymonosulfuric acid - Sciencemadness Wiki [sciencemadness.org]

- 2. Peroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. orgsyn.org [orgsyn.org]

- 5. scielo.sld.cu [scielo.sld.cu]

- 6. Peroxymonosulfuric acid (7722-86-3) for sale [vulcanchem.com]

- 7. A review of measurement methods for peracetic acid (PAA) [journal.hep.com.cn]

- 8. synarchive.com [synarchive.com]

- 9. historyofscience.com [historyofscience.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Peracetic Acid | Analytical Methods - Evonik Industries [active-oxygens.evonik.com]

- 12. mt.com [mt.com]

Peroxyoctanoic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for peroxyoctanoic acid. It is intended for informational purposes for qualified professionals. Users should always consult the most current Safety Data Sheet (SDS) provided by their supplier and adhere to all applicable local, state, and federal regulations. Due to a lack of extensive substance-specific data, much of the safety information is extrapolated from structurally related peroxy compounds like peracetic acid and hydrogen peroxide.

Introduction

This compound (POAA), also known as octaneperoxoic acid or percaprylic acid, is an organic peroxide with the chemical formula C₈H₁₆O₃.[1] It belongs to the class of peroxycarboxylic acids and is used as an oxidizing agent and antimicrobial in various industrial applications.[1][2] This guide synthesizes the available data on its physical and chemical properties, hazards, and recommended safety protocols to ensure its safe handling in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. While a specific GHS classification for the pure substance is not consistently available, it is a component of mixtures that are classified as corrosive and oxidizing.[3] Based on data from related peroxy compounds and risk assessments, the primary hazards are associated with its corrosive and oxidizing properties.

-

Skin Corrosion/Irritation: Causes severe skin burns and damage.[3]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[3]

-

Oxidizing Properties: As an organic peroxide, it can contribute to or intensify fires. Heating may cause a fire or explosion.

-

Respiratory Irritation: May cause respiratory irritation.[4]

The U.S. Environmental Protection Agency (EPA) groups this compound with other peroxy compounds like hydrogen peroxide and peracetic acid for risk assessment, suggesting a similar toxicity profile.[2][5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₃ | [1] |

| Molecular Weight | 160.21 g/mol | [1] |

| CAS Number | 33734-57-5 | [1] |

| Appearance | Solid or Liquid | [1] |

| Melting Point | 31 - 32 °C | [1] |

| Water Solubility | 1719 mg/L @ 25 °C (estimated) | [6] |

| logP | 2.46 - 2.9 | [1][7] |

Toxicology and Exposure Limits

Specific quantitative toxicological data for pure this compound is limited. For risk assessment purposes, the EPA uses toxicological endpoints for hydrogen peroxide as a surrogate for this compound.[5]

| Endpoint | Value | Notes |

| Acute Oral Toxicity (ATE) | 789 mg/kg | Calculated for a mixture containing 1.0-1.3% this compound.[3] |

| Acute Dermal Toxicity (ATE) | 1859 mg/kg | Calculated for a mixture containing 1.0-1.3% this compound.[3] |

| Acute Inhalation Toxicity (ATE) | >20 mg/L | Calculated for a mixture containing 1.0-1.3% this compound.[3] |

| Cumulative Estimated Daily Intake (CEDI) | 2.5 µg/kg bw/d | From food additive regulations.[1] |

Currently, there are no established Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV), specifically for this compound.

Personal Protective Equipment (PPE)

A robust PPE protocol is mandatory when handling this compound. The following diagram outlines the recommended PPE.

Figure 1. Required Personal Protective Equipment (PPE) for handling this compound.

Always inspect PPE for integrity before use. Contaminated clothing should be removed immediately and laundered by qualified personnel.[8]

Safe Handling and Storage

Handling

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially if aerosols or vapors can be generated.[4][9]

-

Avoid Contact: Avoid all contact with skin, eyes, and clothing.[10]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4]

-

Incompatible Materials: Avoid contact with combustible materials, strong reducing agents, metals, and bases.[9] Thermal decomposition can generate corrosive vapors and oxygen, which supports combustion.[11]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

-

Container: Store in the original, tightly sealed container.[4] The container must be vented to release pressure from decomposition. Do not store in sealed, unvented containers.[12]

-

Location: Store in a cool, dry, well-ventilated, acid-resistant area.[4]

-

Segregation: Store away from incompatible materials.

-

Temperature: Store at temperatures that do not exceed 30°C (86°F) to maintain product quality and stability.[3] Protect from sunlight.

The following flowchart illustrates the key decision points for safe storage.

Figure 2. Decision flowchart for the safe storage of this compound.

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush with plenty of water for at least 15-30 minutes, holding eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes.[11] Seek immediate medical attention.[4] |

| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[11] If breathing is difficult, provide oxygen. Seek immediate medical attention.[13] |

| Ingestion | Rinse mouth with water.[11] Do NOT induce vomiting.[11] Give victim water to drink (maximum of two glasses).[4] Seek immediate medical attention.[4] |

Spill and Leak Response

The response to a spill should be handled by trained personnel with appropriate PPE.

Figure 3. General workflow for responding to a this compound spill.

-

Containment: Prevent the spill from entering sewers or waterways.[4]

-

Cleanup: Absorb the spill with inert, non-combustible material such as sand, diatomite, or acid binders.[4][8] Do not use combustible materials like sawdust.[4]

-

Disposal: Dispose of contaminated material as hazardous waste in accordance with all applicable regulations.[4]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste. All waste disposal must be performed in compliance with local, state, and federal environmental regulations.[9] Do not return unused material to the original container due to the risk of contamination and decomposition.[12]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the use of this compound are not widely available in the public domain. Researchers must develop their own standard operating procedures (SOPs) based on the information contained in this guide, the supplier's SDS, and a thorough risk assessment of their specific experimental setup. All protocols should be reviewed and approved by the institution's environmental health and safety (EHS) department.

References

- 1. This compound | C8H16O3 | CID 10313247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. envirotech.com [envirotech.com]

- 4. itwreagents.com [itwreagents.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. This compound, 33734-57-5 [thegoodscentscompany.com]

- 7. Showing Compound this compound (FDB010803) - FooDB [foodb.ca]

- 8. nj.gov [nj.gov]

- 9. fishersci.com [fishersci.com]

- 10. app.kiehl-group.com [app.kiehl-group.com]

- 11. files.dep.state.pa.us [files.dep.state.pa.us]

- 12. Peracetic Acid | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]

- 13. spectrumchemical.com [spectrumchemical.com]

A Technical Deep Dive: Unraveling the Theoretical and Experimental Landscape of Peroxyoctanoic Acid

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive analysis of the theoretical and experimental properties of peroxyoctanoic acid. This document synthesizes available data to offer a comparative overview, details key experimental methodologies, and visualizes fundamental processes related to this potent antimicrobial agent.

This compound (POOA), a member of the peroxycarboxylic acid family, is recognized for its efficacy as an oxidizing agent and biocide. Its utility in various applications, from food safety to medical disinfection, stems from its potent antimicrobial properties. Understanding the fundamental physicochemical characteristics of POOA is paramount for its effective and safe application. This guide critically examines the currently available theoretical and experimental data, highlighting areas where further empirical investigation is required.

Comparative Analysis of Physicochemical Properties

The following tables summarize the computed (theoretical) and experimentally determined properties of this compound. A notable scarcity of experimental data for several key parameters underscores the need for further research to validate theoretical predictions.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₃ | PubChem[1] |

| Molecular Weight | 160.21 g/mol | PubChem[1] |

| IUPAC Name | Octaneperoxoic acid | PubChem[1] |

| Canonical SMILES | CCCCCCCC(=O)OO | PubChem[1] |

| InChIKey | CVXHBROPWMVEQO-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 (Predicted) | 2.9 | PubChem[1] |

| Polar Surface Area (Predicted) | 46.53 Ų | FooDB[2] |

| Hydrogen Bond Donor Count (Predicted) | 1 | FooDB[2] |

| Hydrogen Bond Acceptor Count (Predicted) | 2 | FooDB[2] |

| Rotatable Bond Count (Predicted) | 7 | FooDB[2] |

Table 2: Experimental vs. Predicted Physical Properties of this compound

| Property | Experimental Value | Predicted Value | Source (Experimental) | Source (Predicted) |

| Physical State | Solid / Liquid | - | HMDB / EPA CDR[1] | - |

| Melting Point | 31-32 °C | Not Available | HMDB[1], CAS Common Chemistry[3] | - |

| Boiling Point | Not Available | Not Available | FooDB[2] | - |

| Density | Not Available | Not Available | FooDB[2] | - |

| Water Solubility | Not Available | 1.45 g/L | FooDB[2] | ALOGPS (FooDB)[2] |

| pKa | Not Available | 7.66 (Strongest Acidic) | FooDB[2] | ChemAxon (FooDB)[2] |

Key Experimental Protocols

Detailed experimental protocols are crucial for the standardization of research and development involving this compound. Below are methodologies for its synthesis and the determination of its concentration.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of octanoic acid with an oxidizing agent, most commonly hydrogen peroxide. The following protocol is a representative method based on principles outlined in the patent literature.

Materials:

-

Octanoic acid

-

Hydrogen peroxide (30-50% solution)

-

Acid catalyst (e.g., sulfuric acid, methanesulfonic acid)

-

Solubilizer (e.g., polyalkylene oxide)

-

Stabilizing agent (e.g., 1-hydroxyethylidene-1,1-diphosphonic acid - HEDP)

-

Reaction vessel with temperature control and stirring

-

Titration apparatus for concentration determination

Procedure:

-

To a temperature-controlled reaction vessel, add the octanoic acid and the solubilizer.

-

Begin stirring the mixture to ensure homogeneity.

-

Slowly add the acid catalyst to the mixture while maintaining a controlled temperature.

-

Carefully introduce the hydrogen peroxide solution to the reaction mixture. The addition should be dropwise or at a slow, controlled rate to manage the exothermic reaction.

-

Allow the reaction to proceed at a controlled temperature for a specified period (e.g., up to 24 hours), with continuous stirring.

-

Throughout the reaction, samples may be withdrawn to monitor the conversion of octanoic acid to this compound using the titration method described below.

-

Upon completion of the reaction, a stabilizing agent may be added to the solution to prevent the decomposition of the this compound.

Determination of this compound Concentration by Titration

A common and reliable method for determining the concentration of peroxy acids in solution is through a two-step redox titration. This procedure first quantifies the hydrogen peroxide content, followed by the quantification of the peroxy acid.

Materials:

-

Sample of this compound solution

-

Deionized water

-

Sulfuric acid (as a catalyst)

-

Ceric (IV) sulfate (B86663) solution (standardized)

-

Potassium iodide solution

-

Sodium thiosulfate (B1220275) solution (standardized)

-

Starch indicator solution

-

Burettes, flasks, and a magnetic stirrer

Procedure:

Part 1: Titration of Hydrogen Peroxide

-

A known volume or weight of the this compound solution is diluted with deionized water in an Erlenmeyer flask.

-

Sulfuric acid is added to acidify the solution.

-

The solution is titrated with a standardized solution of ceric (IV) sulfate. The hydrogen peroxide is oxidized by the ceric sulfate.

-

The endpoint is typically detected using a redox indicator, such as ferroin, which changes color upon the complete reaction of hydrogen peroxide.

Part 2: Titration of this compound

-

To the solution from Part 1, an excess of potassium iodide solution is added.

-

The this compound oxidizes the iodide ions to iodine, resulting in a characteristic brown color.

-

The liberated iodine is then titrated with a standardized solution of sodium thiosulfate.

-

As the titration proceeds, the brown color of the iodine fades. When a pale yellow color is reached, a starch indicator is added, which forms a deep blue complex with the remaining iodine.

-

The titration is continued until the blue color disappears, indicating the endpoint.

-

The concentration of this compound is calculated based on the volume of sodium thiosulfate solution used.

Antimicrobial Mechanism of Action

Peroxycarboxylic acids, including this compound, exert their antimicrobial effects primarily through their strong oxidizing potential. While specific signaling pathways induced by this compound in various microorganisms are not extensively detailed in the current literature, the general mechanism of action is understood to involve the disruption of cellular structures and functions through oxidative damage.

The primary mode of antimicrobial action is attributed to the oxidation of cellular components[4]. As a potent oxidizing agent, this compound can indiscriminately attack a wide range of biomolecules. This includes the oxidation of sulfhydryl and sulfur bonds in proteins, leading to enzyme inactivation and disruption of cellular metabolism. Furthermore, it can peroxidize lipids in the cell membrane, leading to a loss of membrane integrity and leakage of cellular contents. This broad-spectrum oxidative damage ultimately results in cell death.

References

An In-depth Technical Guide to Peroxyoctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxyoctanoic acid, also known as percaprylic acid or octaneperoxoic acid, is a medium-chain peroxycarboxylic acid. As an effective oxidizing and reducing agent, it has garnered interest across various industrial and research applications, from its use in cleaning formulations to its potential as an antimicrobial agent.[1] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and insights into its mechanism of action.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C8H16O3.[2][3][4][5] Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H16O3 | [2][3][4][5] |

| Molecular Weight | 160.21 g/mol | [2][3][4] |

| CAS Number | 33734-57-5 | [2] |

| Physical Description | Liquid or Solid | [2] |

| Melting Point | 31 - 32 °C | [2] |

| XLogP3 | 2.9 | [2] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 7 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the acid-catalyzed reaction of octanoic acid with an oxidizing agent, such as hydrogen peroxide. The following protocol is adapted from established methods for producing peroxycarboxylic acids.[2][3]

Materials:

-

Octanoic acid (1 to 10% by weight)

-

Vehicle (e.g., water, simple alkyl alcohols; 0.001 to 90% by weight)

-

Oxidizing agent (e.g., hydrogen peroxide; 2 to 30% by weight)

-

Inorganic acid or sulfonic acid catalyst (e.g., methanesulfonic acid, sulfuric acid; 15 to 35% by weight)

-

Solubilizer (e.g., polyalkylene oxide, nonionic surfactant; 1 to 80% by weight) to effectively solubilize this compound and octanoic acid.[2][3]

-

Stabilizing agent (e.g., phosphonate (B1237965) sequestrant)

Procedure:

-

In a suitable reaction vessel, combine the octanoic acid, vehicle, solubilizer, and stabilizing agent.

-

Slowly add the inorganic or sulfonic acid catalyst to the mixture while stirring.

-

Carefully add the oxidizing agent to the reaction mixture. The reaction is exothermic, and the temperature should be monitored and controlled.

-

Allow the reaction to proceed for up to 24 hours to facilitate the conversion of octanoic acid to this compound. The goal is to achieve a conversion of 20% or more.[2][3]

-

The final product will be an equilibrium mixture of this compound, octanoic acid, hydrogen peroxide, water, and the catalyst.

Analytical Determination of this compound Concentration

The concentration of this compound in a solution, typically in the presence of hydrogen peroxide, can be determined using a two-step titration method. This protocol is adapted from standard methods for peracetic acid.

Materials:

-

Sample of this compound solution

-

Ceric sulfate (B86663) solution (0.1 N)

-

Potassium iodide

-

Sodium thiosulfate (B1220275) solution (0.1 N)

-

Starch indicator solution

-

Sulfuric acid

-

Ice bath

Procedure:

Step 1: Determination of Hydrogen Peroxide Content

-

Place a known volume of the this compound sample into an Erlenmeyer flask.

-

Cool the flask in an ice bath to minimize the decomposition of the peroxy acid.

-

Acidify the solution with sulfuric acid.

-

Titrate the solution with a standardized ceric sulfate solution until the endpoint is reached. This first titration quantifies the hydrogen peroxide content.

Step 2: Determination of this compound Content

-

To the same solution from Step 1, add potassium iodide. The this compound will oxidize the iodide to iodine.

-

Titrate the liberated iodine with a standardized sodium thiosulfate solution.

-

Add a starch indicator solution as the endpoint is approached (the solution will turn dark blue).

-

Continue the titration until the blue color disappears. The volume of sodium thiosulfate used corresponds to the concentration of this compound.

Visualized Workflows and Pathways

Synthesis Workflow

The synthesis of this compound follows a straightforward reaction pathway. The diagram below illustrates the key steps and components involved in the process.

Caption: A workflow diagram for the synthesis of this compound.

Proposed Antimicrobial Mechanism of Action

Peroxycarboxylic acids, including this compound, are known for their antimicrobial properties. The primary mechanism of action is believed to be the disruption of the microbial cell membrane.

Caption: Proposed antimicrobial action of this compound on a microbial cell.

Applications

This compound is utilized in a variety of industrial and commercial applications:

-

Oxidizing and Reducing Agent: It serves as a general-purpose oxidizing and reducing agent in chemical manufacturing.[1]

-

Cleaning and Disinfecting: It is a component in the manufacturing of soaps, cleaning compounds, and other sanitizing products.[1] Its antimicrobial properties make it effective against a range of microorganisms.

-